molecular formula C19H24N2O2S B3125915 1-(Mesitylsulfonyl)-4-phenylpiperazine CAS No. 329938-59-2

1-(Mesitylsulfonyl)-4-phenylpiperazine

Cat. No.: B3125915
CAS No.: 329938-59-2
M. Wt: 344.5 g/mol
InChI Key: BVAYZVVKMGUPOB-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-4-phenylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a mesitylsulfonyl group attached to a phenyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Mesitylsulfonyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Mesitylsulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes .

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Mesitylsulfonyl)piperazine
  • 4-Phenylpiperazine
  • N-Mesitylsulfonyl-4-phenylpiperidine

Comparison: 1-(Mesitylsulfonyl)-4-phenylpiperazine is unique due to the presence of both mesitylsulfonyl and phenyl groups on the piperazine ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the mesitylsulfonyl group enhances its stability and reactivity, while the phenyl group contributes to its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYZVVKMGUPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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